Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl-
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Overview
Description
Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its unique structure, which includes a tert-butyl group, an ethenyl group, and a methyl group attached to the oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as titanium silicalite, may also be employed to enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of new carbon-oxygen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (RNH₂) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted alcohols or ethers, depending on the nucleophile used.
Scientific Research Applications
Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed epoxidation reactions and as a probe for investigating biological oxidation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic transformations, where the compound acts as an electrophile, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,3-dimethyl-: Another epoxide with two methyl groups attached to the oxirane ring.
Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl]-: Contains a tert-butyl group and a phenoxy group attached to the oxirane ring.
Uniqueness
Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- is unique due to the presence of both a tert-butyl group and an ethenyl group, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules with specific functional groups.
Properties
Molecular Formula |
C9H16O |
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Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-tert-butyl-3-ethenyl-2-methyloxirane |
InChI |
InChI=1S/C9H16O/c1-6-7-9(5,10-7)8(2,3)4/h6-7H,1H2,2-5H3 |
InChI Key |
CPZJCHLZGZBXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C=C)C(C)(C)C |
Origin of Product |
United States |
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